Dimethyl acetylsuccinate

Description

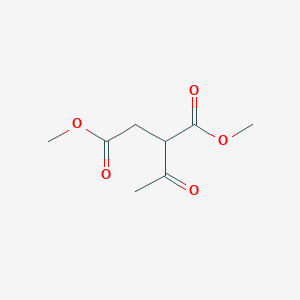

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl 2-acetylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREKLQOUFWBSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041692 | |

| Record name | Dimethyl acetylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-33-4 | |

| Record name | 1,4-Dimethyl 2-acetylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACETYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOE57K9I2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Dimethyl Acetylsuccinate

Two primary methods have been established for the synthesis of this compound: the direct esterification of its corresponding acid and a continuous process utilizing different starting materials.

The synthesis of this compound can be achieved through the Fischer esterification of acetylsuccinic acid with methanol (B129727). This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol. The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the formation of the diester product, methanol is typically used as the solvent to ensure it is present in a large excess. masterorganicchemistry.com The process generally involves refluxing the mixture, followed by purification steps to isolate the this compound from the excess methanol, water, and the acid catalyst.

A more contemporary and industrially significant method involves the continuous synthesis of this compound from dimethyl maleate (B1232345) and acetaldehyde (B116499). google.compatsnap.com This process is conducted in a high-pressure reactor where the raw materials are continuously introduced via a high-pressure pump. google.com The reaction proceeds to yield this compound, which is then continuously drawn off. This method offers significant advantages over traditional batch processes, including shorter reaction times, high conversion rates, and high product purity. google.compatsnap.com

The reaction between dimethyl maleate and acetaldehyde is a radical addition process that requires the presence of a radical initiator to commence. google.com These initiators are compounds that decompose under thermal conditions to generate free radicals, which then trigger the reaction cascade. The choice of initiator is dependent on its solubility in the reaction medium and its decomposition temperature. sigmaaldrich.com For this specific synthesis, initiators such as benzoyl peroxide and Diisopropyl azodicarboxylate have been identified as effective. google.com The initiator starts the reaction, which then propagates until the final product is formed.

Optimizing reaction conditions is critical for maximizing the efficiency of the continuous synthesis method. Research and patent literature detail specific parameters that lead to superior outcomes. The process is designed to overcome the drawbacks of older methods, such as long reaction times (300 minutes) and lower conversion rates (90-92%). google.com By carefully controlling the process variables, the continuous method achieves a significantly shorter reaction period, a conversion rate of 95% or higher, and a final product purity that can exceed 99%. google.compatsnap.com The optimal reaction temperature is maintained between 125-130 °C, with the pressure in the reactor controlled at 1.3-1.5 MPa. google.com

Optimized Conditions for Continuous Synthesis of this compound google.com

| Parameter | Optimized Value | Outcome |

| Reactants | Dimethyl Maleate, Acetaldehyde | - |

| Initiator | Benzoyl Peroxide or Diisopropyl azodicarboxylate | - |

| Temperature | 125-130 °C | - |

| Pressure | 1.3-1.5 MPa | - |

| Conversion Rate | ≥ 95% | - |

| Product Purity | ≥ 99% | - |

Continuous Synthesis from Dimethyl Maleate and Acetaldehyde

Advanced Synthetic Approaches and Innovations

Beyond its direct synthesis, this compound serves as a versatile building block, or synthon, in advanced organic chemistry for the creation of complex molecular architectures.

This compound is utilized as a key reactant in the preparation of complex heterocyclic compounds, such as β-carbolines, through sophisticated cascade reactions. chemicalbook.com One such advanced method is the diastereo- and enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascade. In this process, a reaction is initiated between tryptamines and a keto-ester like this compound. chemicalbook.comnih.gov The reaction is catalyzed by a chiral Brønsted acid, typically a bulky chiral phosphoric acid. nih.gov This catalyst orchestrates a highly controlled cascade of cyclizations, leading to the formation of architecturally complex polycyclic products. nih.govnih.gov This approach is noted for its high atom economy and its ability to generate products with excellent yields (ranging from 63% to 99%) and high levels of stereocontrol, achieving enantioselectivities between 72% and 99% ee. nih.gov

Mechanistic Investigations of this compound Formation

The formation of this compound is understood through several fundamental organic reaction mechanisms. The specific pathway depends on the chosen reactants and reaction conditions. Key mechanistic routes include the Michael addition and radical addition pathways, with related condensation reactions like the Stobbe condensation providing a conceptual basis for the carbon-carbon bond formation involving succinate (B1194679) derivatives.

Michael Addition Pathway

The Michael reaction, or conjugate 1,4-addition, is a versatile method for forming carbon-carbon bonds. byjus.comwikipedia.org In the context of this compound synthesis, this pathway involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com A common route involves the reaction of an enolate, generated from a ketone, with a diester such as dimethyl maleate or dimethyl fumarate.

The mechanism proceeds through three primary steps: masterorganicchemistry.com

Enolate Formation: A base abstracts an acidic α-hydrogen from a ketone or another suitable carbonyl compound, creating a resonance-stabilized carbanion known as an enolate. byjus.comwikipedia.org

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated ester. This addition breaks the carbon-carbon π-bond, resulting in the formation of a new single C-C bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated by the solvent or a protonated base, yielding the final 1,5-dicarbonyl product, in this case, this compound. byjus.com

This reaction is highly effective for creating the 1,5-dioxygenated structure characteristic of this compound. wikipedia.org

Table 1: Key Steps in the Michael Addition Mechanism

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Deprotonation | A base removes a proton from the α-carbon of a ketone to form a nucleophilic enolate. byjus.com | Enolate / Carbanion wikipedia.org |

| 2. Nucleophilic Attack | The enolate adds to the β-carbon of an α,β-unsaturated ester (e.g., dimethyl maleate). masterorganicchemistry.com | Tetrahedral Intermediate / New Enolate masterorganicchemistry.com |

| 3. Protonation | The resulting enolate intermediate is protonated to give the final product. byjus.com | This compound |

Radical Addition Pathway

An alternative industrial synthesis involves a continuous process utilizing a radical mechanism. A patented method describes the reaction of dimethyl maleate with acetaldehyde in the presence of a radical initiator. google.com This approach avoids the need for strong bases and can achieve high conversion rates and product purity. google.com

The proposed mechanism for this radical reaction is as follows:

Initiation: A radical initiator, such as benzoyl peroxide (Lucidol), decomposes under heat to generate initial radical species.

Propagation: A radical abstracts a hydrogen atom from acetaldehyde to form a stable acetyl radical (CH₃C•=O). This acetyl radical then adds across the double bond of dimethyl maleate. The resulting radical intermediate subsequently abstracts a hydrogen from another molecule of acetaldehyde, thereby propagating the chain reaction and forming the desired product.

Termination: The reaction ceases when two radical species combine.

This continuous process can be performed in a high-pressure reactor under specific conditions to optimize yield and efficiency. google.com

Table 2: Reaction Parameters for Continuous Radical Synthesis of this compound google.com

| Parameter | Value/Range | Notes |

|---|---|---|

| Reactant Ratio (w/w) | 1 : 1.0-1.5 : 0.01-0.05 | Dimethyl maleate : Acetaldehyde : Initiator |

| Reaction Temperature | 115-140 °C | Optimal range is 125-130 °C |

| Reaction Pressure | 1.0-2.0 MPa | Optimal range is 1.3-1.5 MPa |

| Initiator | Lucidol (Benzoyl Peroxide) | A common radical initiator. |

| Conversion Efficiency | > 95% | Indicates a highly efficient process. |

| Product Purity | > 99% | Achieved after purification steps. |

Stobbe Condensation and Related Pathways

The Stobbe condensation involves the reaction between a succinic acid ester and a ketone or aldehyde, typically using a strong base like sodium ethoxide. wikipedia.orgunacademy.com While the classic Stobbe condensation produces alkylidene succinic acids or their derivatives, its mechanism provides insight into base-catalyzed reactions of succinates. wikipedia.orgorganicreactions.org The key mechanistic feature is the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the final product, typically a salt of a half-ester. wikipedia.org Although not a direct route to this compound, the principles of generating a carbanion from a succinic ester are fundamental and related to other condensation reactions like the Claisen condensation, which could also be adapted for this synthesis. alfa-chemistry.com

Reactivity and Transformations in Organic Synthesis

A Versatile Synthon in Heterocyclic Chemistry

Dimethyl acetylsuccinate's utility as a synthon is particularly evident in the field of heterocyclic chemistry. researchgate.netpatsnap.com Its ability to undergo condensation reactions with a variety of dinucleophilic reagents provides a straightforward and efficient pathway to a wide range of heterocyclic acetic acid derivatives. researchgate.netresearchgate.net This versatility has been exploited in the synthesis of several important classes of heterocycles, including pyrazoles and pyrimidines.

Condensation Reactions for Heterocyclic Acetic Acid Derivatives

The condensation of this compound with appropriate reaction partners is a facile method for preparing novel heterocyclic acetic acid derivatives. researchgate.netresearchgate.net These reactions typically involve the reaction of the dicarbonyl functionality of this compound with binucleophiles, leading to the formation of a new heterocyclic ring with an acetic acid ester side chain.

The reaction of this compound with hydrazines provides a direct route to pyrazole (B372694) derivatives. researchgate.netresearchgate.net This reaction, a variation of the Knorr pyrazole synthesis, involves the condensation of the 1,3-dicarbonyl unit of this compound with a hydrazine (B178648), leading to the formation of a pyrazole ring. jetir.orgmdpi.com The resulting pyrazole-3-acetic acid derivatives are valuable intermediates for the synthesis of more complex molecules. nih.gov The general approach involves the cyclocondensation of this compound with a suitable hydrazine, which acts as a bidentate nucleophile, attacking the dicarbonyl carbons to form the pyrazole ring. mdpi.com

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Hydrazine Hydrate | Methyl (5-methyl-1H-pyrazol-3-yl)acetate | researchgate.net |

| This compound | Phenylhydrazine | Methyl (5-methyl-1-phenyl-1H-pyrazol-3-yl)acetate | researchgate.net |

This table illustrates the synthesis of pyrazole derivatives through the condensation of this compound with different hydrazine compounds.

Similarly, pyrimidine (B1678525) derivatives can be synthesized through the condensation of this compound with compounds containing an amidine functional group, such as ureas and thioureas. researchgate.netresearchgate.netclockss.org This reaction proceeds via a cyclocondensation mechanism where the amidine reacts with the dicarbonyl portion of this compound to form the pyrimidine ring. orientjchem.orgorientjchem.orgsemanticscholar.org This method has been utilized to prepare a variety of substituted pyrimidines, which are of significant interest due to their presence in many biologically active compounds. orientjchem.orgorientjchem.org

Table 2: Synthesis of Pyrimidine Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Urea (B33335) | Methyl (4-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | researchgate.net |

| This compound | Thiourea | Methyl (2-methyl-4-oxo-6-thioxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate | clockss.org |

| This compound | Guanidine | Methyl (2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate | researchgate.net |

This table showcases the synthesis of pyrimidine derivatives by reacting this compound with various amidine-containing compounds.

The reactions of 1,3-dicarbonyl compounds like this compound with amidines and ureas have been studied to understand the detailed mechanistic pathways. cdnsciencepub.com These reactions are fundamental in the synthesis of various pyrimidine derivatives. nih.gov The process generally involves the initial formation of an intermediate by the attack of the amidine or urea on one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to yield the final pyrimidine product. cdnsciencepub.com

Synthesis of Furanocoumarins and Psoralen (B192213) Derivatives

This compound is a key starting material in the synthesis of furanocoumarins, a class of naturally occurring compounds with significant biological activities. nih.govmdpi.comedgccjournal.org Psoralens, a specific type of furanocoumarin, and their derivatives are particularly important in medicinal chemistry. nih.govresearchgate.netescholarship.org

A crucial step in the synthesis of many furanocoumarins and psoralen derivatives is the Pechmann condensation. chemicalbook.comsigmaaldrich.comwikipedia.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester, such as this compound, in the presence of an acid catalyst, typically sulfuric acid, to form a coumarin (B35378). chemicalbook.comsigmaaldrich.comwikipedia.orgescholarship.org

Specifically, the reaction of this compound with resorcinol (B1680541) or its derivatives leads to the formation of 7-hydroxycoumarin-3-acetic acid esters. chemicalbook.comescholarship.orgnih.govresearchgate.net For example, the sulfuric acid-catalyzed Pechmann condensation of this compound with resorcinol yields methyl 7-hydroxy-4-methylcoumarin-3-acetate. nih.gov Similarly, using 4-chlororesorcinol (B43231) results in the formation of methyl 6-chloro-7-hydroxy-4-methylcoumarin-3-acetate. nih.gov These 7-hydroxycoumarin derivatives serve as essential intermediates for the subsequent construction of the furan (B31954) ring, ultimately leading to the desired furanocoumarin or psoralen skeleton. nih.govresearchgate.net

Table 3: Synthesis of 7-Hydroxycoumarins via Pechmann Condensation

| Phenol Reactant | β-Ketoester | Product | Catalyst | Reference |

| Resorcinol | This compound | Methyl 7-hydroxy-4-methylcoumarin-3-acetate | H₂SO₄ | escholarship.orgnih.gov |

| 4-Chlororesorcinol | This compound | Methyl 6-chloro-7-hydroxy-4-methylcoumarin-3-acetate | H₂SO₄ | nih.gov |

| 5-Methylresorcinol | This compound | Methyl 7-hydroxy-4,8-dimethylcoumarin-3-acetate | H₂SO₄ | escholarship.org |

This table outlines the synthesis of various 7-hydroxycoumarin derivatives using the Pechmann condensation of this compound with different resorcinol derivatives.

Cyclization Reactions

This compound is a valuable precursor in a variety of cyclization reactions to form diverse heterocyclic systems.

The compound is utilized in the preparation of β-carbolines, which are alkaloids containing a pyridoindole structure. sigmaaldrich.comchemicalbook.comsciforum.net Specifically, this compound is a reactant in diastereoselective and enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades involving tryptamines. chemicalbook.com This method provides an efficient route to constructing the complex β-carboline framework.

This compound is employed in the synthesis of 2-oxofuro[2,3-b]pyrroles. chemicalbook.comsigmaaldrich.comfyndsupplier.com These heterocyclic compounds can be obtained in good yields through a one-pot reaction between 1,2-diaza-1,3-butadienes and this compound under mild, basic conditions. acs.orgresearchgate.net This reaction provides a direct and efficient method for constructing the fused bicyclic system of 2-oxofuro[2,3-b]pyrroles. acs.orgresearchgate.net

In a related transformation, this compound is implicated in the synthesis of large, complex tricyclic structures. chemicalbook.comsigmaaldrich.comfyndsupplier.com Research has shown that reacting 1,2-diaza-1,3-butadienes with specific γ-ketoesters under basic conditions can produce complex molecules like 19-methyl-15-oxa-20-azatricyclo[12.3.3.0(1,14)]icos-18-en-18-carboxylates. acs.orgresearchgate.net While a different ketoester, methyl 2-(1,3-dioxo-2-cyclotetradecyl)acetate, is used for this specific tricyclic product, the study presents this alongside the synthesis of 2-oxofuro[2,3-b]pyrroles from this compound, highlighting a general synthetic strategy. acs.orgresearchgate.net

This compound serves as a substrate for producing oxotetrahydrofurancarboxylates through a two-step process. sigmaaldrich.comsigmaaldrich.comantpedia.com The first step is an asymmetric hydrogenation of the acylsuccinate. sigmaaldrich.comsigmaaldrich.com This is followed by a subsequent lactonization reaction, which results in the formation of the cyclic oxotetrahydrofurancarboxylate structure. sigmaaldrich.comsigmaaldrich.com

Acyl-substituted succinates, including this compound, are useful starting materials for the synthesis of cyclobutyl ketones. researchgate.net The synthetic route involves converting the succinate (B1194679) into a substituted 1,4-dihalobutane intermediate. researchgate.netwikipedia.org The key step is the reductive cyclization of this dihalide, a reaction catalyzed by naphthalene, which yields the final cyclobutyl-containing products. researchgate.net This cyclization step has been reported to provide yields in the range of 32–60%. researchgate.net

Table 2: Summary of Cyclization Reactions

| Reaction Type | Reactants | Key Conditions | Product Class |

|---|---|---|---|

| N-acyliminium Cyclization | This compound, Tryptamines | Brønsted acid catalyst | β-Carbolines chemicalbook.com |

| Annulation | This compound, 1,2-Diaza-1,3-butadienes | Basic medium | 2-Oxofuro[2,3-b]pyrroles acs.orgresearchgate.net |

| Hydrogenation/Lactonization | This compound | Asymmetric hydrogenation, then lactonization | Oxotetrahydrofurancarboxylates sigmaaldrich.comsigmaaldrich.com |

Amidation for Synthesis of Amino-Acid Derivatives of Dihydropyranocoumarins

This compound is a key precursor in the synthesis of coumarin-based structures which can then be functionalized to incorporate amino acid moieties, leading to the formation of dihydropyranocoumarin derivatives. sigmaaldrich.com The process generally begins with a condensation reaction, such as the Pechmann condensation, where this compound reacts with a substituted phenol, like 2-methylresorcinol (B147228), in the presence of an acid catalyst (e.g., sulfuric acid) to form a coumarin core structure. nih.gov This initial step yields a functionalized coumarin, such as methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate. nih.gov

Once the coumarin scaffold is established, it can undergo further modifications. The synthesis of angular dihydropyranocoumarins containing amino acids and peptides is achieved through amidation reactions, often employing activated esters of the coumarin derivative to facilitate coupling with the amino group of the amino acid. researchgate.net This strategic approach allows for the incorporation of various natural and synthetic amino acids, creating a library of potentially bioactive compounds. researchgate.net

| Step | Reactants | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Substituted Phenol (e.g., 2-methylresorcinol) | Pechmann Condensation | Functionalized Coumarin Ester |

| 2 | Functionalized Coumarin (as activated ester) + Amino Acid | Amidation | Dihydropyranocoumarin Amino-Acid Derivative |

Reactions with 1,2-Diaza-1,3-butadienes

This compound reacts with 1,2-diaza-1,3-butadienes under basic conditions to yield novel heterocyclic systems. acs.org This one-pot reaction proceeds under mild conditions and results in the formation of 2-oxofuro[2,3-b]pyrroles and 19-methyl-15-oxa-20-azatricyclo[12.3.3.0(1,14)]icos-18-en-18-carboxylates in good yields. acs.org The reaction showcases the utility of this compound in constructing complex, fused-ring structures through a conjugate addition followed by cyclization cascade.

The specific outcome of the reaction can be influenced by the reaction medium. While a basic medium favors the formation of the aforementioned furo[2,3-b]pyrrole systems, switching to an acidic medium when reacting with similar starting materials can lead to different products, such as 2-methylenepyrrole derivatives. acs.org

| Reactants | Conditions | Major Product Class |

|---|---|---|

| This compound + 1,2-Diaza-1,3-butadienes | Basic medium, mild conditions | 2-Oxofuro[2,3-b]pyrroles |

Potential in Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a base to form a cyclic β-ketoester. This reaction preferentially forms stable five- or six-membered rings. Given its structure as a diester with an appropriate carbon chain length, this compound possesses the potential to undergo a Dieckmann condensation.

The reaction would be initiated by a base removing an acidic α-proton to form an enolate. This enolate could then attack one of the ester carbonyls intramolecularly. For this compound, the most likely pathway would involve the formation of an enolate at the carbon atom between the two ester groups, which would then attack the acetyl carbonyl, or vice versa. This cyclization would result in a five-membered ring, a substituted cyclopentanone (B42830) derivative, which is a common and stable ring size formed via this reaction.

| Reactant | Reaction Type | Potential Product |

|---|---|---|

| This compound | Intramolecular Condensation (Dieckmann) | Cyclic β-ketoester (Substituted cyclopentanone) |

Oxidation, Reduction, and Substitution Reactions

This compound can undergo a range of oxidation, reduction, and substitution reactions targeting its various functional groups.

Oxidation: The molecule can be fully oxidized under harsh conditions. For instance, catalytic wet air oxidation (CWAO) has been studied for the treatment of wastewater containing high concentrations of this compound. scientific.netpsu.edu Using a CuO-ZrO2-La2O3/ZSM-5 catalyst at high temperature (240°C) and pressure (3.5 MPa), a chemical oxygen demand (COD) removal rate of 98.7% can be achieved, indicating the breakdown of the organic structure. scientific.netpsu.edu

Reduction: The carbonyl groups of this compound are susceptible to reduction. Specifically, it can undergo asymmetric hydrogenation of the acylsuccinate portion. sigmaaldrich.com This type of reduction selectively targets the ketone (acetyl group), which can be followed by lactonization to synthesize oxotetrahydrofurancarboxylates. sigmaaldrich.com

Substitution: The α-carbon, situated between the ketone and one of the ester carbonyls, is activated by these two electron-withdrawing groups, making its protons acidic and the carbon nucleophilic once deprotonated. This allows it to participate in substitution reactions. For example, patents describe processes where this compound engages in substitution reactions to form more complex molecules. google.com

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Catalytic Wet Air Oxidation (CuO-ZrO2-La2O3/ZSM-5 catalyst, 240°C, 3.5 MPa) | Degradation of the molecule. scientific.netpsu.edu |

| Reduction | Asymmetric Hydrogenation | Reduction of the acetyl group, enabling synthesis of oxotetrahydrofurancarboxylates. sigmaaldrich.com |

| Substitution | Base, followed by an electrophile | Alkylation or acylation at the α-carbon. |

Mentioned Compounds

| Compound Name |

|---|

| 1,2-Diaza-1,3-butadienes |

| 19-methyl-15-oxa-20-azatricyclo[12.3.3.0(1,14)]icos-18-en-18-carboxylates |

| 2-methylenepyrrole |

| 2-methylresorcinol |

| 2-Oxofuro[2,3-b]pyrroles |

| This compound |

| Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate |

| Oxotetrahydrofurancarboxylates |

| Sulfuric acid |

Environmental and Industrial Research

Wastewater Treatment of Dimethyl Acetylsuccinate Production Effluents

Advanced treatment methods are necessary for the high-concentration organic wastewater generated during this compound (DMAS) production. psu.edu Catalytic wet air oxidation (CWAO) has been identified as an effective technology for treating these challenging effluents. psu.edugrafiati.com

Catalytic Wet Air Oxidation is an advanced oxidation process used for treating industrial wastewater with high levels of organic pollutants that are often resistant to conventional biological treatments. frischmannprocesstechnology.co.uk The process involves treating the contaminated water with air or oxygen at elevated temperatures and pressures. frischmannprocesstechnology.co.uk The addition of a catalyst enhances the oxidation efficiency by increasing the reaction rate, which allows the process to operate at lower temperatures and pressures compared to non-catalytic wet oxidation, thereby reducing energy consumption. frischmannprocesstechnology.co.ukresearchgate.net CWAO is effective in breaking down complex and toxic organic compounds into simpler, less harmful substances. frischmannprocesstechnology.co.ukresearchgate.net Research has shown that CWAO technology is applicable for the treatment of high-concentration wastewater from the production of this compound. psu.eduresearchgate.net

To improve the efficiency of CWAO for treating this compound production wastewater, specialized compound catalysts have been developed. psu.edu One such catalyst is CuO-ZrO2-La2O3/ZSM-5. psu.eduresearchgate.net This catalyst is a composite material where each component serves a specific function to enhance catalytic activity. psu.edu

The components are selected for their synergistic effects:

ZSM-5: A zeolite, serves as the support or carrier for the active components due to its structural stability and large surface area. psu.edu

Copper(II) oxide (CuO): Acts as the main active component, driving the primary oxidation reactions. psu.edu

Zirconium dioxide (ZrO2): Functions as the second active component, working in conjunction with CuO to improve catalytic performance. psu.edu

Studies have indicated that this syndromous load catalyst demonstrates higher activity in treating high-concentration DMAS production wastewater compared to simpler catalysts. psu.edu

Experimental studies have demonstrated the high efficiency of the CuO-ZrO2-La2O3/ZSM-5 catalyst in treating this compound production wastewater. In a continuous bubble column reactor, the performance of CWAO with this catalyst was compared to non-catalytic wet air oxidation under the same operating conditions. psu.edu

The results showed a significant improvement in the removal rate of the chemical oxygen demand (CODcr). With the CuO-ZrO2-La2O3/ZSM-5 catalyst, the CODcr removal rate reached 98.7%, a substantial increase from the 35.8% removal rate achieved without a catalyst. psu.edugrafiati.com These results highlight the catalyst's high activity and effectiveness in degrading the organic pollutants present in the effluent. psu.eduresearchgate.net

Table 1: CWAO Efficiency for this compound Wastewater Treatment

| Parameter | Condition | Reference |

|---|---|---|

| Treatment Method | Catalytic Wet Air Oxidation (CWAO) | psu.edu |

| Catalyst | CuO-ZrO2-La2O3/ZSM-5 | psu.edu |

| Reaction Temperature | 240 °C | psu.edugrafiati.com |

| Reaction Pressure | 3.5 MPa | psu.edugrafiati.com |

| Liquor Space Velocity | 2.0 h⁻¹ | psu.edugrafiati.com |

| V(oxygen):V(wastewater) | 250:1 | psu.edugrafiati.com |

| Influent Wastewater pH | 7 | psu.edugrafiati.com |

| Initial CODcr | 16,542 mg/L | psu.edu |

| CODcr Removal Rate (Catalytic) | 98.7% | psu.edugrafiati.com |

| CODcr Removal Rate (Non-Catalytic) | 35.8% | psu.edugrafiati.com |

Analytical and Spectroscopic Characterization in Research

Techniques for Purity Assessment (e.g., GC)

Gas chromatography (GC) is a primary and effective technique for assessing the purity of dimethyl acetylsuccinate. This method separates volatile compounds in a mixture, allowing for the quantification of the target compound relative to any impurities or unreacted starting materials.

In synthetic applications, GC analysis is crucial for monitoring reaction progress and confirming the purity of the final product. For instance, in the continuous synthesis of this compound from dimethyl maleate (B1232345) and acetaldehyde (B116499), gas chromatographic analysis has been used to determine both the conversion efficiency of the reaction and the purity of the resulting crystalline product. google.compatsnap.com Research findings have demonstrated that this synthesis method can yield this compound with a purity of 99% or higher, as confirmed by GC analysis. google.compatsnap.com Commercially available (±)-Dimethyl acetylsuccinate is also typically assayed for purity by GC, with specifications often at or above 96.0%. avantorsciences.com

Table 1: Purity of this compound Determined by Gas Chromatography (GC) in Different Studies

| Synthesis/Sample Type | Reported Purity (%) | Source(s) |

| Continuous synthesis product | ≥ 99 | google.compatsnap.com |

| Crystalline product from synthesis | 99.17 | google.compatsnap.com |

| Crystalline product from synthesis | 98.88 | google.compatsnap.com |

| Commercial product | ≥ 96.0 | avantorsciences.com |

Spectroscopic Methods for Structure Elucidation (e.g., NMR, ESI-LCMS, HRMS)

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LCMS), and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR (Proton NMR) provides characteristic signals that correspond to the different types of protons in the molecule, confirming its structure. chemicalbook.com The chemical shifts, splitting patterns, and integration of these signals are unique to the compound's structure. chemicalbook.comslideshare.net NMR is routinely used to confirm the structure of products synthesized using this compound as a starting material. escholarship.orgnih.gov

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |

| 3.71 | s | 3H | OCH₃ | chemicalbook.com |

| 3.66 | s | 3H | OCH₃ | chemicalbook.com |

| 3.65 - 3.59 | m | 1H | CH | chemicalbook.com |

| 2.92 - 2.86 | m | 2H | CH₂ | chemicalbook.com |

| 2.21 | s | 3H | COCH₃ | chemicalbook.com |

Note: Spectra are typically recorded in a deuterated solvent, such as CDCl₃. The specific chemical shifts can vary slightly depending on the solvent and instrument used.

Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LCMS)

ESI-LCMS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chromatographyonline.com This technique is frequently used in studies where this compound is a reactant. sigmaaldrich.com For example, in the synthesis of coumarin (B35378) derivatives from resorcinol (B1680541) and this compound, ESI-LCMS is employed to confirm the structure and purity (often >95%) of the final products. escholarship.orgrsc.org The method provides the molecular weight of the compound, which is a critical piece of data for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of a molecule, which is a definitive method for confirming its chemical formula. In research involving the synthesis of new compounds from this compound, such as psoralen (B192213) derivatives or various heterocyclic structures, HRMS is used to validate the exact mass of the synthesized products, thereby confirming their elemental composition and lending strong support to the proposed structures. nih.govrsc.org

Theoretical and Computational Studies

Molecular Orbital Theory Applications

Molecular orbital (MO) theory is a fundamental framework for understanding the electronic structure and reactivity of molecules. While specific MO studies on dimethyl acetylsuccinate are not extensively documented in publicly available literature, insights can be drawn from computational and experimental studies on related dicarboxylic acid dianions, such as succinate (B1194679).

A combined experimental and computational study using X-ray absorption spectroscopy and resonant inelastic X-ray scattering has shed light on the electronic states and molecular orbitals of succinate dianions. helmholtz-berlin.de This research revealed that the highest occupied molecular orbital (HOMO) of succinate is delocalized over both carboxylate groups, a feature that contributes to its stability through electron sharing. researchgate.net In contrast, the lowest unoccupied molecular orbital (LUMO) of succinate possesses σ* character due to the presence of additional hydrogen atoms in place of a C=C bond. helmholtz-berlin.de The energy gap between the HOMO and the excited π* LUMO is notably larger in succinate compared to its unsaturated counterparts, fumarate and maleate (B1232345). helmholtz-berlin.de

For this compound, the introduction of methyl ester groups and an acetyl substituent would further modulate its electronic structure. The electron-withdrawing nature of the carbonyl groups in both the ester and acetyl moieties would be expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The acetyl group, in particular, introduces an additional π system and a reactive carbonyl center. The HOMO would likely still exhibit significant localization on the oxygen atoms of the ester and acetyl groups, influencing its role as a nucleophile or its interaction with electrophiles.

Table 1: Key Molecular Orbitals and Their Inferred Characteristics in this compound

| Molecular Orbital | Inferred Characteristics based on Succinate Studies | Potential Influence on Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Delocalized over carboxylate and acetyl oxygen atoms. | Influences nucleophilicity and interactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Likely lowered in energy due to electron-withdrawing ester and acetyl groups; possesses σ* and π* character. | Site of nucleophilic attack, particularly at the carbonyl carbons. |

Mechanistic Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. While specific DFT studies detailing the reaction mechanisms of this compound are not prevalent, the principles can be applied to understand its behavior in common organic reactions such as Michael additions and Knoevenagel condensations.

Michael Addition: this compound can act as a Michael donor after deprotonation of the α-carbon to the acetyl and ester groups. Theoretical calculations on the Michael addition of various nucleophiles to activated alkenes have shown that these reactions can proceed through a stepwise mechanism involving a zwitterionic intermediate. researchgate.net DFT calculations at the B3LYP/6-31+G* level for the addition of amines to dimethyl acetylenedicarboxylate, a related Michael acceptor, indicate low activation barriers and exothermic reactions. researchgate.net A similar computational approach could be used to model the addition of a nucleophile to an α,β-unsaturated carbonyl compound using this compound as the pro-nucleophile. Such a study would likely investigate the transition state structures for the formation of the new carbon-carbon bond and the subsequent protonation step, providing insights into the reaction's kinetics and thermodynamics.

Knoevenagel Condensation: this compound can also participate in Knoevenagel condensations with aldehydes and ketones. Computational studies of TiCl₄-promoted Knoevenagel condensations of dimethyl malonate with aldehydes suggest the in-situ formation of a titanyl (TiOCl₂) complex. nih.gov The reaction mechanism is proposed to proceed through a Lewis acid-coordinated intermediate. nih.gov A computational investigation of the Knoevenagel condensation involving this compound would likely explore the role of the catalyst in activating the carbonyl group of the aldehyde or ketone and facilitating the deprotonation of the α-carbon of the this compound. The calculations could also elucidate the mechanism of the subsequent dehydration step to form the α,β-unsaturated product.

By applying these computational methodologies, researchers can predict the feasibility of reactions, understand the role of catalysts, and rationalize the observed stereoselectivity and regioselectivity in reactions involving this compound.

Table 2: Application of Computational Chemistry to Elucidate Reaction Mechanisms of this compound

| Reaction Type | Computational Method | Key Mechanistic Insights to be Gained |

|---|---|---|

| Michael Addition (as a donor) | DFT (e.g., B3LYP functional) | Transition state analysis, activation energies, reaction thermodynamics, role of solvent. |

| Knoevenagel Condensation | DFT, Ab initio methods | Role of catalyst, structure of intermediates, mechanism of C-C bond formation and dehydration. |

Structure-Activity Relationship (SAR) Studies

This compound is a valuable precursor in the synthesis of various heterocyclic compounds with potential biological activities. The inherent functionalities within its structure—two ester groups and a ketone—allow for diverse chemical modifications, making it an excellent scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies.

One notable application of this compound is in the synthesis of coumarin (B35378) derivatives. The Pechmann condensation, a classic method for coumarin synthesis, can utilize β-keto esters like this compound with phenols to produce coumarin-3-carboxylates. These coumarin derivatives have been investigated for a wide range of biological activities, and SAR studies help in identifying the key structural features responsible for their therapeutic effects.

Another significant use of this compound is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. These bicyclic heteroaromatic compounds are known to exhibit a variety of pharmacological properties. In a typical synthetic route, this compound can be condensed with a 5-aminopyrazole derivative to construct the pyrazolo[1,5-a]pyrimidine core. The substituents on the resulting scaffold, which can be derived from the acetyl and ester functionalities of the starting material, can then be systematically varied to explore their impact on biological activity.

For instance, in the development of novel inhibitors for specific enzymes or receptors, the pyrazolo[1,5-a]pyrimidine core might serve as the primary pharmacophore that anchors the molecule in the active site. The substituents at different positions, originating from the this compound fragment, can then be modified to enhance potency, selectivity, and pharmacokinetic properties. SAR studies in this context would involve synthesizing a series of analogues with different alkyl or aryl groups at these positions and evaluating their biological activity. This systematic approach allows for the identification of optimal substituents that lead to improved therapeutic agents.

The findings from these SAR studies are crucial for the rational design of new drug candidates. By understanding how specific structural modifications influence biological activity, medicinal chemists can design more potent and selective molecules with improved pharmacological profiles.

Table 3: Role of this compound in SAR Studies of Bioactive Compounds

| Bioactive Scaffold | Role of this compound | Focus of SAR Studies |

|---|---|---|

| Coumarin Derivatives | Provides the C3 and C4 carbons and associated functionalities of the coumarin ring via Pechmann condensation. | Modification of substituents at the 3- and 4-positions to optimize biological activity (e.g., anticoagulant, anticancer, anti-inflammatory). |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Acts as a key building block in the condensation reaction with 5-aminopyrazoles to form the pyrimidine (B1678525) ring. | Variation of substituents on the pyrimidine ring to enhance potency and selectivity as enzyme inhibitors (e.g., kinase inhibitors). |

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Dimethyl Acetylsuccinate Reactions

The development of innovative and efficient catalysts is crucial for enhancing the utility of this compound in chemical synthesis. Research is increasingly focused on heterogeneous, recyclable, and highly selective catalysts for key transformations involving this β-ketoester.

One prominent reaction is the Pechmann condensation, where this compound reacts with phenolic compounds to produce coumarins. Traditionally, this reaction relies on strong mineral acids. However, recent advancements have introduced novel solid acid catalysts that offer milder reaction conditions and easier workup. For instance, Ti(IV)-doped zinc oxide nanoparticles (Zn0.925Ti0.075O) have proven to be an efficient, recyclable heterogeneous catalyst for the Pechmann condensation of various phenols and β-ketoesters, achieving high yields in short reaction times. acs.orgnih.gov Other emerging systems include silica-supported boric trisulfuric anhydride (B1165640) (BTSA.SiO2) for clean, solvent-free synthesis of coumarins, and SnO2 nanoparticles which also act as a recyclable catalyst for this transformation. researchgate.netnih.gov The application of ultrasound in conjunction with catalysts like bismuth(III) chloride (BiCl3) represents another novel approach, synergistically accelerating the reaction at room temperature. tandfonline.com

This compound also serves as a key precursor for various heterocyclic compounds through cyclization reactions. Its 1,4-dicarbonyl structure is ideal for the Paal-Knorr synthesis of furan (B31954) derivatives, a reaction often promoted by acid catalysts. Similarly, it can be used to synthesize pyrrole (B145914) and pyrazole (B372694) derivatives. cdnsciencepub.comsci-hub.box Future research will likely focus on developing milder and more regioselective catalysts, such as chiral phosphoric acids or specific amine catalysts, to control these cyclocondensation reactions, particularly in complex syntheses like the Friedländer quinoline (B57606) synthesis. alfa-chemistry.com

| Reaction Type | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Pechmann Condensation | Ti(IV)-doped ZnO Nanoparticles | Heterogeneous, recyclable, high activity, mild conditions | acs.orgnih.gov |

| Pechmann Condensation | Silica-supported Boric Trisulfuric Anhydride (BTSA.SiO2) | Solid catalyst, enables solvent-free conditions | researchgate.net |

| Pechmann Condensation | SnO2 Nanoparticles | Heterogeneous, recyclable, efficient, benign conditions | nih.gov |

| Pechmann Condensation | Bismuth(III) Chloride (BiCl3) with Ultrasound | Synergistic effect, room temperature reaction, reduced time | tandfonline.com |

| Heterocycle Synthesis (Pyrroles) | Acid catalysts (e.g., Trifluoroacetic Acid) | Facilitates cyclization with primary amines |

Expanding Scope in Asymmetric Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and fine chemical synthesis. Asymmetric synthesis involving this compound and its precursors is a rapidly expanding field, with biocatalysis and novel chiral metal catalysts leading the way.

A significant area of research is the asymmetric hydrogenation of the carbon-carbon double bond in precursors to succinate (B1194679) derivatives or the keto group within the acylsuccinate itself. nih.gov Transition metal-catalyzed asymmetric hydrogenation, historically reliant on noble metals like rhodium and iridium with chiral phosphine (B1218219) ligands, is one of the most efficient methods for producing chiral compounds. nih.govyoutube.comyoutube.com The development of catalysts like Ryoji Noyori's ruthenium-BINAP systems demonstrated the power of this approach for the enantioselective reduction of ketones and alkenes. youtube.com Future work is aimed at creating more robust and cost-effective catalysts, including those based on earth-abundant metals like nickel, which have shown excellent results in the asymmetric hydrogenation of related substrates. nih.gov

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods. Ene-reductases (ERs), for example, have been identified that exhibit high substrate tolerance and stereoselectivity in the asymmetric reduction of C=C double bonds in precursors like dimethyl itaconate and its isomers to produce chiral dimethyl 2-methylsuccinate, a closely related and valuable building block. Enzymes sourced from organisms such as Bacillus sp. (Bac-OYE1) and Saccharomyces eubayanus (SeER) can generate either the (R) or (S) enantiomer with high yields and excellent enantioselectivity (up to 99% ee). This enzymatic approach avoids the need for high-pressure hydrogen and expensive, often toxic, heavy metal catalysts.

| Method | Catalyst/Enzyme | Transformation | Key Outcome | Reference |

|---|---|---|---|---|

| Biocatalysis | Ene-reductases (e.g., Bac-OYE1, SeER) | Asymmetric reduction of C=C bond in precursors | High yields and enantioselectivity (>98% ee) for chiral succinates | mdpi.com |

| Asymmetric Hydrogenation | Chiral Ruthenium-BINAP complexes | Enantioselective reduction of keto groups | High enantiomeric excess for chiral alcohols | youtube.com |

| Asymmetric Hydrogenation | Chiral Nickel-phosphine complexes | Enantioselective hydrogenation of α-substituted acrylic acids | Use of earth-abundant metals with high efficiency (up to 99.4% ee) | nih.gov |

| Asymmetric Hydrogenation | Chiral Iridium-N,carbene complexes | Hydrogenation of unfunctionalized, trisubstituted alkenes | Broadens scope beyond substrates with coordinating functional groups | nih.gov |

Exploration of New Biological Applications

While this compound itself is primarily an intermediate, the derivatives synthesized from it possess a wide array of biological activities. Future research will focus on leveraging this versatile building block to create novel compounds with therapeutic potential. By exploring new synthetic pathways and screening the resulting molecules, new applications in medicine and pharmacology can be uncovered.

This compound is a key reactant in the preparation of complex heterocyclic scaffolds known to interact with biological systems.

β-Carbolines : These indole (B1671886) alkaloids, which can be synthesized using this compound, exhibit a remarkable spectrum of pharmacological properties. nih.gov They have been shown to possess antitumor, antiviral, antiparasitic, and antimicrobial activities. nih.govresearchgate.net Furthermore, they interact with the central nervous system, demonstrating sedative, anxiolytic, and neuroprotective effects, making them interesting candidates for neurological drug discovery. mdpi.comnih.gov

Coumarins : Through the Pechmann condensation, this compound is converted into coumarin (B35378) derivatives. 7-hydroxycoumarins, in particular, are known for their significant biological effects, including anticancer, anticoagulant, analgesic, and anti-inflammatory properties. nih.govatlantis-press.comresearchgate.netmdpi.com They can also act as antioxidants, modulating the functions of human neutrophils, which plays a role in their anti-inflammatory action. nih.gov

Other Heterocycles : The compound is a precursor to other important heterocyclic cores like pyrazoles and furans. sci-hub.boxeuropub.co.uk Pyrazole derivatives are recognized for a range of bioactivities including anti-inflammatory, antibacterial, and sedative-hypnotic effects. sci-hub.box

The exploration of these derivatives for new therapeutic uses remains a promising research avenue, with the potential to develop novel treatments for a variety of diseases.

| Derivative Class (from this compound) | Associated Biological and Pharmacological Activities | Reference |

|---|---|---|

| β-Carboline Alkaloids | Antitumor, antiviral, antimicrobial, sedative, anxiolytic, neuroprotective, enzyme inhibition | mdpi.comnih.govresearchgate.netacs.org |

| Coumarins (e.g., 7-Hydroxycoumarins) | Anticancer, anticoagulant, anti-inflammatory, antioxidant, analgesic, antidiabetic | nih.govatlantis-press.comresearchgate.netnih.gov |

| Pyrazoles | Anti-inflammatory, antibacterial, analgesic, sedative-hypnotic | sci-hub.box |

| Furans | Antimicrobial, anti-cancer, anti-inflammatory | europub.co.uk |

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is undergoing a shift towards more sustainable practices, driven by the principles of green chemistry. mcgill.canih.gov Future research on this compound will undoubtedly prioritize the development of manufacturing processes that are more efficient, produce less waste, and utilize renewable resources and safer reagents.

A significant advancement in this area is the move from traditional batch processing to continuous flow synthesis. A patented method for producing this compound utilizes a continuous process where dimethyl maleate (B1232345) and acetaldehyde (B116499) are fed into a high-pressure reactor. google.compatsnap.com This approach offers numerous green advantages over conventional methods. The reaction period is significantly shortened, and the process achieves high conversion rates (≥95%) and product purity (≥99%), which minimizes downstream purification efforts and waste generation. google.compatsnap.com Continuous manufacturing enhances safety and process control, aligning well with the goals of process intensification. mdpi.com

Other green chemistry principles are also being applied to the synthesis and reactions of succinate derivatives.

Renewable Feedstocks : There is a strong industrial push to produce platform chemicals like succinic acid, the ultimate precursor to its esters, from the fermentation of renewable biomass rather than petroleum-based feedstocks like maleic anhydride. mcgill.carsc.orgresearchgate.net

Alternative Energy Sources : The use of microwave irradiation and ultrasound are emerging as energy-efficient methods to drive reactions. tandfonline.com For example, microwave-assisted continuous flow systems have been developed for the synthesis of dialkyl succinates. researchgate.net

Safer Reagents and Solvents : Research is focused on replacing hazardous reagents. For instance, one-pot green syntheses of succinimide (B58015) derivatives have been developed using common reagents like zinc and acetic acid, avoiding hazardous materials and tedious workups. ijcps.org The use of solvent-free reaction conditions, as demonstrated in some Pechmann condensations, further reduces environmental impact. researchgate.net

| Green Chemistry Principle | Application in this compound Synthesis/Reactions | Advantage | Reference |

|---|---|---|---|

| Process Intensification | Continuous flow synthesis in a high-pressure reactor | Short reaction time, high conversion (>95%) and purity (>99%), improved safety | google.compatsnap.com |

| Renewable Feedstocks | Use of bio-based succinic acid from fermentation | Reduces reliance on fossil fuels, lowers carbon footprint | mcgill.caresearchgate.net |

| Alternative Energy | Microwave-assisted or ultrasound-assisted reactions | Faster reaction rates, improved energy efficiency | tandfonline.comresearchgate.net |

| Waste Prevention | High-yield continuous processes and solvent-free reactions | Minimizes byproducts and eliminates solvent waste | researchgate.netgoogle.com |

Q & A

Q. What are the common synthetic routes for dimethyl acetylsuccinate in academic research?

this compound is typically synthesized via condensation reactions. A well-documented method involves reacting acetylsuccinic acid with methanol under acidic catalysis. For example, it can be synthesized by treating this compound precursors with sodium methoxide in methanol under reflux conditions, yielding 83% purity . Alternative routes include reactions with α-ketoesters in basic media, as demonstrated in the synthesis of 2-oxofuro[2,3-b]pyrroles .

Q. How can this compound be characterized to confirm its identity and purity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): The compound exhibits distinct proton signals at δ 3.77 (s, 3H) and δ 3.74 (s, 3H) for methyl ester groups and δ 3.32 (s, 2H) for the acetyl moiety in H NMR .

- Infrared (IR) Spectroscopy: Peaks at 1846 cm (C=O stretching) and 1636 cm (C-O ester) confirm functional groups .

- Mass Spectrometry: The molecular ion peak at m/z 188.18 aligns with its molecular formula (CHO) .

Q. What are the solubility and stability considerations for this compound in experimental setups?

- Solubility: The compound is soluble in water (56.2 g/L at 20°C) and polar organic solvents like methanol. However, conflicting reports note solubility variations (e.g., 30 g/L in OECD tests), suggesting batch-dependent purity or measurement protocols .

- Stability: It is air-sensitive and should be stored under inert gas (e.g., nitrogen) at <15°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in Pechmann condensations?

In Pechmann condensations (e.g., synthesizing coumarins), sulfuric acid catalysis at 129–134°C under reduced pressure (12 mmHg) yields 7-hydroxycoumarins. Key parameters include:

- Temperature Control: Maintaining precise reflux conditions to avoid side reactions.

- Substrate Ratios: A 1:1 molar ratio of this compound to resorcinol derivatives maximizes product formation .

- Workup: Purification via flash chromatography with ethyl acetate/heptane gradients removes unreacted starting materials .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 33°C vs. 30°C) may arise from polymorphic forms or impurities. To address this:

- Differential Scanning Calorimetry (DSC): Determine the compound’s thermal profile under controlled heating rates.

- Recrystallization: Purify using solvents like ethyl acetate to isolate the dominant crystalline form .

Q. What methodologies are effective for analyzing trace impurities in this compound?

Q. How can computational modeling aid in predicting this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic Reactivity: The acetyl group’s electron-withdrawing effects activate the succinate backbone for nucleophilic attacks.

- Transition States: Modeling the Pechmann condensation mechanism identifies rate-limiting steps, such as proton transfer during cyclization .

Methodological Notes

- Data Reproducibility: Always cross-reference synthesis protocols (e.g., Dean-Stark traps for azeotropic water removal) to ensure reproducibility .

- Safety Protocols: Handle diazo intermediates (derived from this compound) with caution due to explosive potential. Use blast shields and remote stirring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.